6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine
Description
6-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is a purine derivative featuring a pyrrolidine ring substituted at the 3-position with a (5-fluoropyridin-2-yl)oxymethyl group. The purine core is substituted at the 6-position with the pyrrolidine moiety, while the 9H designation indicates the absence of substitution at the 9-position.
Properties
IUPAC Name |
6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c16-11-1-2-12(17-5-11)23-7-10-3-4-22(6-10)15-13-14(19-8-18-13)20-9-21-15/h1-2,5,8-10H,3-4,6-7H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZXYRZEDVASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrrolidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound features a purine core substituted with a pyrrolidine ring connected to a 5-fluoropyridine moiety through an ether bond. This structural configuration is significant as it may influence the compound's biological interactions and pharmacological properties.
Medicinal Chemistry
The compound's design suggests potential applications in drug discovery, particularly in developing therapeutics for diseases such as cancer and neurological disorders. The presence of the 5-fluoropyridine group is often associated with enhanced anticancer properties due to its ability to interact with DNA synthesis pathways.
Key Points:
- Anticancer Activity: Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as AMPK and VEGF.
- Neurological Applications: The structural features may also provide insights into treatments for neurological conditions, potentially acting on neurotransmitter systems.
Biological Interaction Studies
Understanding the biological interactions of this compound is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular docking studies to predict binding affinities with target proteins.
- Cell viability assays to assess cytotoxic effects on various cancer cell lines.
These studies are essential for determining the therapeutic potential of the compound.
Organic Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Alkylation reactions using alkyl halides.
- Coupling reactions facilitated by coupling agents.
Such synthetic methodologies are vital for producing analogs that may exhibit improved efficacy or reduced toxicity.
Case Studies
Several studies have explored related compounds, providing insights into the potential applications of similar structures:
Mechanism of Action
The mechanism of action of 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound uniquely combines a purine core with a fluoropyridine-substituted pyrrolidine, distinguishing it from analogs with pyrrolidinone (e.g., ) or non-purine cores (e.g., ).
- Fluoropyridine groups (as in the target and ) enhance lipophilicity and metabolic stability compared to chlorophenyl or furan substituents (e.g., ).
Key Observations :
- The target compound’s synthesis likely parallels methods for triazole-linked purines (), but substitutes triazole with fluoropyridine via nucleophilic or cross-coupling reactions.
- Suzuki coupling () is effective for aryl substitutions on purine but may require adaptation for heterocyclic substituents like pyrrolidine.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s fluoropyridine group increases LogP compared to polar analogs like , suggesting improved membrane permeability but reduced aqueous solubility.
Functional Group Impact on Bioactivity
- Fluoropyridine: Enhances binding affinity via halogen bonding (e.g., ) and metabolic stability compared to non-fluorinated pyridines.
- Pyrrolidine vs.
- Purine Core : Facilitates interactions with ATP-binding pockets in kinases, a common feature in purine-based therapeutics ().
Biological Activity
The compound 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is a derivative of purine, which is a key component in various biological processes, including DNA and RNA synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 302.35 g/mol. The presence of the 5-fluoropyridin-2-yl moiety contributes to its unique biological activity by influencing receptor interactions and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉FN₄O |
| Molecular Weight | 302.35 g/mol |
| CAS Number | 2548996-20-7 |
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes involved in cellular signaling pathways. Research indicates that purine derivatives can act as:
- Adenosine receptor agonists : These compounds may influence adenosine signaling pathways, which are crucial in regulating inflammatory responses and immune functions.
- Inhibitors of nucleoside transporters : This can affect the availability of nucleosides in the extracellular space, thereby modulating cellular metabolism.
Pharmacological Effects
- Anti-inflammatory Properties
- Anticancer Activity
- Neuroprotective Effects
Case Study 1: Gout Management
A clinical study investigated the impact of purine-rich diets on serum uric acid levels in patients with gout. The results indicated that dietary modifications could significantly lower uric acid levels, suggesting that compounds like this compound may enhance dietary interventions through their metabolic effects on purines .
Case Study 2: Cancer Cell Lines
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to its ability to induce oxidative stress and promote apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
